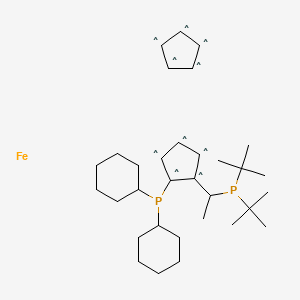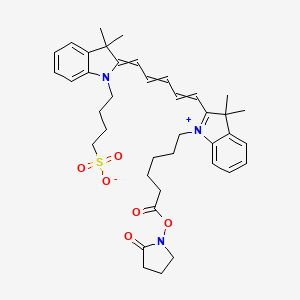
Cy3 se(mono so3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3 se(mono so3), also known as Cy3 SE (mono SO3), is a fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its bright fluorescence and ability to label biological molecules. The compound is characterized by its orange fluorescence and is commonly used in applications such as fluorescence microscopy, flow cytometry, and nucleic acid labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 se(mono so3) typically involves the reaction of a cyanine dye precursor with a sulfonating agentThe reaction conditions often include the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the reactive ester .
Industrial Production Methods
In industrial settings, the production of Cy3 se(mono so3) involves large-scale synthesis using automated reactors and stringent quality control measures. The dye is typically provided in a dried, pre-measured form, ready for labeling compounds containing free amino groups. The production process ensures high purity and consistency, making it suitable for various research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3 se(mono so3) undergoes several types of chemical reactions, including:
Substitution Reactions: The dye can react with primary amines through nucleophilic substitution, forming stable amide bonds.
Oxidation and Reduction: The dye’s fluorescence properties can be affected by redox reactions, which may lead to changes in its photophysical characteristics.
Common Reagents and Conditions
Common reagents used in reactions with Cy3 se(mono so3) include primary amines, reducing agents, and oxidizing agents. The reactions are typically carried out in aqueous buffers with pH values ranging from 7 to 9 to favor acylation and minimize hydrolysis .
Major Products Formed
The major products formed from reactions with Cy3 se(mono so3) include labeled proteins, nucleic acids, and other biomolecules. These labeled compounds retain the fluorescent properties of the dye, making them useful for various analytical techniques .
Applications De Recherche Scientifique
Cy3 se(mono so3) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical devices
Mécanisme D'action
The mechanism of action of Cy3 se(mono so3) involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s molecular structure allows it to interact with biological molecules, forming stable conjugates. The fluorescence emitted by the dye can be detected and measured, providing valuable information about the labeled molecules .
Comparaison Avec Des Composés Similaires
Cy3 se(mono so3) is part of the cyanine dye family, which includes other compounds such as Cy5 and Cy7. Compared to these dyes, Cy3 se(mono so3) offers unique advantages, including:
Brightness: Cy3 se(mono so3) provides bright orange fluorescence, making it highly visible in various applications.
Stability: The dye is stable under a wide range of conditions, ensuring consistent performance.
Versatility: It can be used to label a variety of biological molecules, including proteins, nucleic acids, and lipids
Similar compounds include:
Cy5: A red-fluorescent dye used in similar applications but with different excitation and emission properties.
Cy7: A near-infrared fluorescent dye used for in vivo imaging and other specialized applications.
Cy3 se(mono so3) stands out due to its unique combination of brightness, stability, and versatility, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C39H49N3O6S |
|---|---|
Poids moléculaire |
687.9 g/mol |
Nom IUPAC |
4-[2-[5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H49N3O6S/c1-38(2)30-18-10-12-20-32(30)40(26-14-6-9-25-37(44)48-42-28-17-24-36(42)43)34(38)22-7-5-8-23-35-39(3,4)31-19-11-13-21-33(31)41(35)27-15-16-29-49(45,46)47/h5,7-8,10-13,18-23H,6,9,14-17,24-29H2,1-4H3 |
Clé InChI |
GCROFUHHFYAKKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


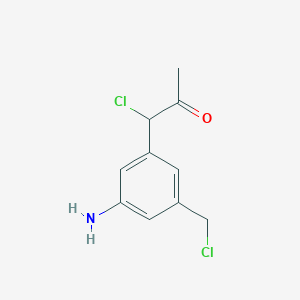
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

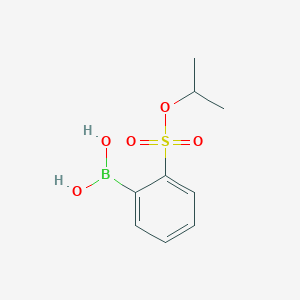
![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
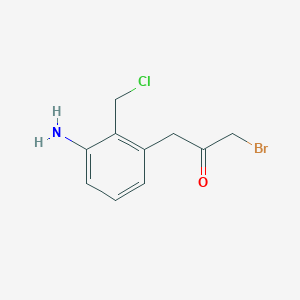
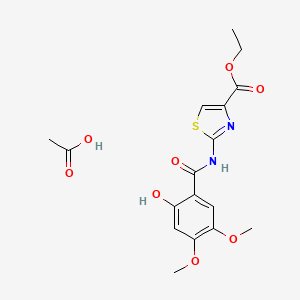
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14061849.png)

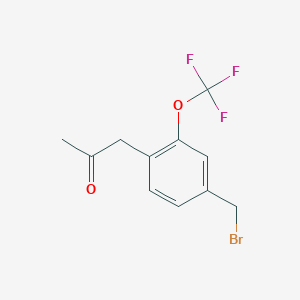
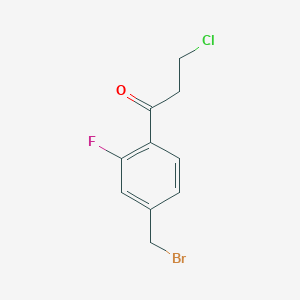
![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)

